Cas no 2034402-98-5 (4-cyano-N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-N-methylbenzamide)
4-cyano-N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-N-methylbenzamide Chemical and Physical Properties
Names and Identifiers
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- 4-cyano-N-(isochroman-3-ylmethyl)-N-methylbenzamide
- 4-cyano-N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methylbenzamide
- 4-cyano-N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-N-methylbenzamide
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- Inchi: 1S/C19H18N2O2/c1-21(19(22)15-8-6-14(11-20)7-9-15)12-18-10-16-4-2-3-5-17(16)13-23-18/h2-9,18H,10,12-13H2,1H3
- InChI Key: INIQGPCMBMZIMG-UHFFFAOYSA-N
- SMILES: O1CC2C=CC=CC=2CC1CN(C(C1C=CC(C#N)=CC=1)=O)C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 461
- XLogP3: 2.5
- Topological Polar Surface Area: 53.3
4-cyano-N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-N-methylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6487-0828-2μmol |
4-cyano-N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-N-methylbenzamide |
2034402-98-5 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6487-0828-5μmol |
4-cyano-N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-N-methylbenzamide |
2034402-98-5 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6487-0828-10μmol |
4-cyano-N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-N-methylbenzamide |
2034402-98-5 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6487-0828-20μmol |
4-cyano-N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-N-methylbenzamide |
2034402-98-5 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6487-0828-1mg |
4-cyano-N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-N-methylbenzamide |
2034402-98-5 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6487-0828-2mg |
4-cyano-N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-N-methylbenzamide |
2034402-98-5 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6487-0828-3mg |
4-cyano-N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-N-methylbenzamide |
2034402-98-5 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6487-0828-4mg |
4-cyano-N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-N-methylbenzamide |
2034402-98-5 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6487-0828-5mg |
4-cyano-N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-N-methylbenzamide |
2034402-98-5 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6487-0828-10mg |
4-cyano-N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-N-methylbenzamide |
2034402-98-5 | 10mg |
$79.0 | 2023-09-08 |
4-cyano-N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-N-methylbenzamide Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 4-cyano-N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-N-methylbenzamide
Introduction to 4-cyano-N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-N-methylbenzamide (CAS No. 2034402-98-5)
4-cyano-N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-N-methylbenzamide, identified by its CAS number 2034402-98-5, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule belongs to a class of heterocyclic derivatives that have garnered attention due to their potential biological activities and structural complexity. The presence of a cyano group and a benzamide moiety in its structure suggests possible interactions with biological targets, making it a valuable candidate for further investigation in drug discovery and development.
The< strong>benzopyran scaffold, a part of the compound's structure, is known for its versatility in medicinal chemistry. Benzopyrans are found in various natural products and have been explored for their pharmacological properties. The specific substitution pattern in this compound, particularly the< strong>3,4-dihydro-1H-2-benzopyran ring system, contributes to its unique chemical and biological profile. This feature may play a crucial role in modulating the compound's interaction with biological receptors, potentially leading to therapeutic effects.
In recent years, there has been growing interest in developing novel heterocyclic compounds for their potential applications in medicine. The< strong>N-methylbenzamide moiety is a common pharmacophore found in many bioactive molecules. Its ability to engage with biological targets through hydrogen bonding and other non-covalent interactions makes it an attractive component in drug design. The combination of these structural elements in 4-cyano-N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-N-methylbenzamide suggests that it may exhibit multiple modes of action, which could be beneficial for treating complex diseases.
The cyano group at the position 4 of the benzene ring adds another layer of complexity to the compound's structure. Cyano groups are known to participate in various chemical reactions and can influence the electronic properties of the molecule. This feature may enhance the compound's binding affinity to biological targets or affect its metabolic stability. Understanding the role of this cyano group is crucial for optimizing the compound's pharmacological properties.
Recent studies have shown that derivatives of benzopyrans exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The< strong>3,4-dihydro-1H-2-benzopyran scaffold has been particularly studied for its potential in modulating enzyme activity and receptor binding. The presence of additional functional groups, such as the cyano and methyl groups in this compound, may further enhance its biological activity by fine-tuning its interaction with biological targets.
The< strong>N-methylbenzamide moiety has also been extensively studied for its role in drug design. This pharmacophore is known to improve the solubility and bioavailability of drug candidates, making it a valuable component in medicinal chemistry. The combination of this moiety with the benzopyran scaffold in 4-cyano-N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-N-methylbenzamide suggests that it may possess improved pharmacokinetic properties compared to simpler analogs.
In conclusion, 4-cyano-N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-N-methylbenzamide represents a promising candidate for further investigation in pharmaceutical research. Its unique structural features and potential biological activities make it an interesting molecule for drug discovery efforts aimed at developing new therapeutic agents. Further studies are warranted to explore its pharmacological properties and potential applications in medicine.
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